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Compound of Interest

Compound Name: 5-Bromo-N,N-Dimethyltryptamine

Cat. No.: B099180

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N,N-dimethyltryptamine (5-Br-DMT) is a brominated indole alkaloid and a derivative
of N,N-dimethyltryptamine (DMT).[1] It is found naturally in marine sponges such as
Smenospongia aurea and Smenospongia echina, and has garnered interest within the
scientific community for its unique pharmacological profile and potential therapeutic
applications.[1][2] As a compound of interest in drug discovery and neuroscience,
comprehensive analytical characterization is crucial. These application notes provide a detailed
overview of the spectroscopic analysis of 5-Br-DMT, including data obtained from Nuclear
Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed protocols for these
analytical techniques are also presented to aid researchers in their own investigations.

Chemical and Physical Properties
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Property Value Reference

2-(5-bromo-1H-indol-3-yl)-N,N-
IUPAC Name ) ) [3]
dimethylethanamine

Molecular Formula C12H1sBrN2 [41[5]
Molecular Weight 267.16 g/mol [31[5]
CAS Number 17274-65-6 [4]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 5-Br-DMT.
The following tables summarize the available *H and 3C NMR data.

IH NMR Spectroscopic Data

Chemical Shift (ppm) Multiplicity Assighment
2.633 s -N(CH3)2
3.006 - 3.025 m -CH2-N(CHs)2
6.550 S H-2

Solvent and frequency not specified in the source data.
13C NMR Spectroscopic Data

Detailed assigned 3C NMR data for 5-bromo-N,N-dimethyltryptamine is not readily available
in the searched literature. General chemical shifts for tryptamine derivatives suggest the
following approximate ranges:
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Chemical Shift (ppm) Assignment
~125-140 Aromatic C (indole)
~100-125 Aromatic CH (indole)
~60 -CH2-N

~45 -N(CHs)2

~25 -CH:-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 5-
Br-DMT, aiding in its identification.

mlz lon

267.0494 [M+H]*

High-Resolution Mass Spectrometry (HR-MS) data.

The fragmentation of tryptamines in mass spectrometry typically involves cleavage of the
ethylamine side chain. A characteristic fragment for N,N-dimethyltryptamines is the immonium
ion [CH2=N(CH3s)2]* at m/z 58.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the 5-Br-DMT

molecule.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Wavenumber (cm~?) Assignment

3148 N-H stretch (indole)
1564 C=C stretch (aromatic)
1456 C-H bend

1348 C-N stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can be

used for quantification.

Amax (nm) Solvent

227 Not specified

Experimental Protocols
General Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a
compound like 5-bromo-N,N-dimethyltryptamine.
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General workflow for spectroscopic analysis.

Protocol 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:
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e 5-bromo-N,N-dimethyltryptamine sample (5-20 mg for *H, 20-50 mg for 3C)

o Deuterated solvent (e.g., Chloroform-d (CDCIs), Methanol-d4 (CDsOD), or Dimethyl
sulfoxide-de (DMSO-de))

e NMR tubes (5 mm)
o Volumetric flask and pipette
 Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
e Sample Preparation:
o Accurately weigh the 5-Br-DMT sample.

o Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
clean, dry vial.

o If an internal standard is used, add a small amount of TMS to the solvent.
o Transfer the solution to an NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.
o Shim the magnetic field to achieve optimal homogeneity.
o Tune and match the probe for the desired nucleus (*H or 13C).
o Data Acquisition:
o Acquire the *H spectrum using a standard pulse program.

o Acquire the 3C spectrum. A proton-decoupled pulse sequence is typically used.
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o For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and
HMBC can be performed.

» Data Processing:

o

Apply Fourier transformation to the raw data (FID).

[e]

Phase the resulting spectrum.

o

Calibrate the chemical shift scale using the internal standard (TMS at O ppm) or the
residual solvent peak.

o

Integrate the peaks in the *H spectrum.

Protocol 2: Gas Chromatography-Mass Spectrometry
(GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of 5-Br-DMT.
Materials:
¢ 5-bromo-N,N-dimethyltryptamine sample
» Volatile solvent (e.g., methanol, ethyl acetate)
e GC-MS system with a suitable capillary column (e.g., DB-5MS)
Procedure:
e Sample Preparation:
o Prepare a dilute solution of the sample (e.g., 100 pg/mL) in a suitable volatile solvent.
e Instrumental Parameters (example):[6]
o Injector Temperature: 280 °C

o Injection Volume: 1 pL
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o Split Mode: 1:5
o Carrier Gas: Helium

o Oven Temperature Program: Start at an appropriate temperature (e.g., 100 °C), ramp up
to a final temperature (e.g., 280 °C).

o MS Transfer Line Temperature: ~280 °C
o lon Source Temperature: ~230 °C

o lonization Mode: Electron lonization (El) at 70 eV

o

Scan Range: m/z 40-550

o Data Acquisition:
o Inject the sample into the GC-MS.

o Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak
corresponding to 5-Br-DMT.

o Data Analysis:
o Determine the retention time of the 5-Br-DMT peak.

o Analyze the mass spectrum to identify the molecular ion and major fragment ions.

Protocol 3: Attenuated Total Reflectance-Fourier
Transform Infrared (ATR-FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of 5-Br-DMT to identify its functional groups.
Materials:
e 5-bromo-N,N-dimethyltryptamine sample (solid)

o ATR-FTIR spectrometer
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Procedure:
e Background Spectrum:
o Ensure the ATR crystal is clean.
o Acquire a background spectrum of the empty ATR crystal.
e Sample Analysis:
o Place a small amount of the solid 5-Br-DMT sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

o Acquire the sample spectrum.
» Data Processing:

o The software will automatically ratio the sample spectrum to the background spectrum to
produce the absorbance spectrum.

o Identify and label the characteristic absorption bands.

Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima of 5-Br-DMT.

Materials:

5-bromo-N,N-dimethyltryptamine sample

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

Quartz cuvettes

UV-Vis spectrophotometer

Procedure:
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Sample Preparation:
o Prepare a stock solution of 5-Br-DMT of a known concentration in the chosen solvent.

o Prepare a series of dilutions from the stock solution.

Instrument Setup:

o Turn on the spectrophotometer and allow the lamps to warm up.

o Set the desired wavelength range (e.g., 200-400 nm).

Data Acquisition:

o Fill a quartz cuvette with the solvent to be used as a blank and record a baseline
spectrum.

o Record the absorbance spectra for each of the diluted sample solutions.

Data Analysis:
o Determine the wavelength(s) of maximum absorbance (Amax).

o If quantitative analysis is required, a calibration curve of absorbance versus concentration
can be constructed.

Signaling Pathways and Logical Relationships

The primary mechanism of action for many tryptamines involves interaction with serotonin (5-
HT) receptors. The following diagram illustrates a simplified signaling pathway often associated
with psychedelic tryptamines that act as agonists at the 5-HT2A receptor.
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Simplified 5-HT2A receptor signaling pathway.
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Conclusion

The spectroscopic data and protocols provided in these application notes serve as a valuable
resource for the identification and characterization of 5-bromo-N,N-dimethyltryptamine. While
the provided data offers a solid foundation, further research to obtain fully assigned high-
resolution 1D and 2D NMR spectra, a detailed mass fragmentation pattern, and a
comprehensive IR spectrum would be beneficial for the scientific community. The
methodologies described can be adapted and optimized for various research and development
applications, contributing to a deeper understanding of this intriguing marine natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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